molecular formula C13H18ClNO4S B13892489 Tert-butyl (R)-(1-(4-(chlorosulfonyl)phenyl)ethyl)carbamate

Tert-butyl (R)-(1-(4-(chlorosulfonyl)phenyl)ethyl)carbamate

Cat. No.: B13892489
M. Wt: 319.80 g/mol
InChI Key: WBOYAUVETWWRJG-SECBINFHSA-N
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Description

Tert-butyl ®-(1-(4-(chlorosulfonyl)phenyl)ethyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, a chlorosulfonyl group, and a phenyl ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-(1-(4-(chlorosulfonyl)phenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable chlorosulfonyl-substituted phenyl compound. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrochloric acid. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is conducted at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis . These systems allow for precise control over reaction parameters, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-(1-(4-(chlorosulfonyl)phenyl)ethyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Sulfonamides: Formed from substitution reactions with amines.

    Sulfonates: Formed from substitution reactions with alcohols.

    Phenyl Derivatives: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of tert-butyl ®-(1-(4-(chlorosulfonyl)phenyl)ethyl)carbamate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The tert-butyl group provides steric hindrance, protecting the carbamate moiety from unwanted reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl ®-(1-(4-(chlorosulfonyl)phenyl)ethyl)carbamate is unique due to its combination of a carbamate protecting group and a reactive chlorosulfonyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C13H18ClNO4S

Molecular Weight

319.80 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-(4-chlorosulfonylphenyl)ethyl]carbamate

InChI

InChI=1S/C13H18ClNO4S/c1-9(15-12(16)19-13(2,3)4)10-5-7-11(8-6-10)20(14,17)18/h5-9H,1-4H3,(H,15,16)/t9-/m1/s1

InChI Key

WBOYAUVETWWRJG-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)S(=O)(=O)Cl)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

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